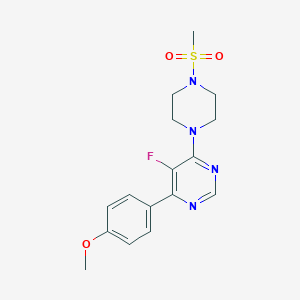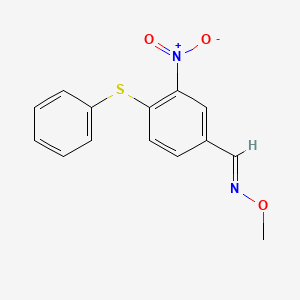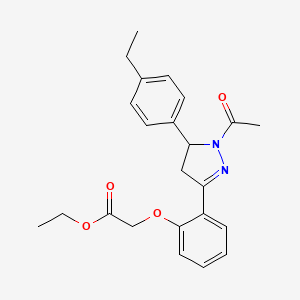![molecular formula C17H12ClNOS B2796874 2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde CAS No. 65764-05-8](/img/structure/B2796874.png)
2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde (CbSQC) is an organic compound that has been studied for its potential applications in the laboratory setting. CbSQC has been found to possess a range of properties, making it a valuable tool for scientists.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Recent research has focused on the synthesis of quinoline ring systems, including 2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde and related analogs. These compounds have been evaluated for various biological activities, demonstrating their potential in medicinal chemistry. The synthesis techniques and biological evaluations of these compounds highlight their significance in the field of organic and pharmaceutical chemistry (Hamama et al., 2018).
Antioxidant Properties
A study on the synthesis of 2-chloroquinoline-3-carbaldehydes and their analogs revealed notable antioxidant properties. The compounds displayed significant radical scavenging activity, indicating their potential as antioxidants in various applications (Subashini et al., 2010).
Enzymatic Enhancers
Research on substituted quinolinones, including 4-Chlorobenzo[h]quinolin-2(1H)-one and its 4-sulfanyl derivative, highlighted their role as novel enzymatic enhancers. These compounds were found to significantly enhance the activity of α-amylase, a key enzyme in carbohydrate metabolism (Abass, 2007).
Antibacterial and Antifungal Activity
A study on novel quinoline derivatives demonstrated significant antibacterial and antifungal activities. These findings underscore the potential of such compounds in developing new antimicrobial agents (ANISETTI & Reddy, 2012).
Potential Antileukotrienic Agents
The synthesis of quinolin-2-ylmethoxy)phenyl]sulfanyl}-phenyl) compounds, including VUFB 20609 and VUFB 20584, was conducted to explore their potential as antileukotrienic drugs. This research contributes to the development of new therapeutic agents for conditions like asthma (Jampílek et al., 2004).
Electrochemical and Spectroscopic Properties
The study of quinoline-2-carbaldehyde derivatives in ruthenium(II) complexes provided insights into their electrochemical and spectroscopic properties. This research is valuable for applications in materials science and coordination chemistry (Mori et al., 2014).
Corrosion Inhibition
Quinoline derivatives were evaluated as corrosion inhibitors for mild steel in hydrochloric acid solution. The study demonstrated their effectiveness in protecting metal surfaces, indicating their potential use in industrial applications (Lgaz et al., 2017).
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]quinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNOS/c18-15-7-5-12(6-8-15)11-21-17-14(10-20)9-13-3-1-2-4-16(13)19-17/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBIXBKCIIFYDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)SCC3=CC=C(C=C3)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-[3-(morpholin-4-yl)propyl]-5-nitro-N~4~-(tetrahydrofuran-2-ylmethyl)pyrimidine-2,4,6-triamine](/img/structure/B2796792.png)
![2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}acetic acid](/img/structure/B2796793.png)
![4-((4aR,5R,5aR,8aR,9S)-2,6,8-trioxo-10-(thiophen-2-yl)-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)butanoic acid](/img/structure/B2796794.png)
![N-[1-(4-methoxybenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2796796.png)


![(4-Benzylpiperazin-1-yl)-[2-(4-chloro-2-methylphenoxy)pyridin-3-yl]methanone](/img/structure/B2796799.png)
![2-[2,4-dioxo-3-[2-oxo-2-(phenethylamino)ethyl]-1(2H,4H)-quinazolinyl]-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B2796801.png)
![3-(4-Chlorobenzyl)-8-(3-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2796803.png)
![(1R,5S)-3-(pyridin-3-yloxy)-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2796804.png)


![N-[2-[[Cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-4-phenylbenzamide](/img/structure/B2796812.png)
